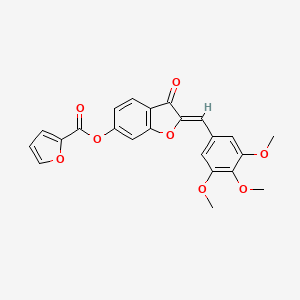

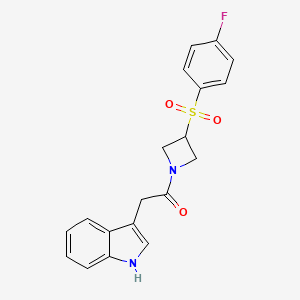

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea, also known as AZT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. AZT is a urea derivative that has been synthesized for its potential use in the treatment of various diseases, including cancer and viral infections.

Applications De Recherche Scientifique

Beta-Lactam Inhibitors and Enzyme Inhibition

Beta-lactam compounds, including those with azetidin-1-yl groups, have been explored for their inhibitory effects on enzymes such as human leukocyte elastase. The stereospecific synthesis of these compounds and their structure-activity relationships have been studied to understand their potential in treating conditions mediated by enzyme activity, such as inflammatory diseases. The research highlights the significance of stereochemistry in enhancing enzyme inhibition and in vivo efficacy, potentially applicable in developing therapeutic agents (Finke et al., 1995).

Acetylcholinesterase Inhibitors

Compounds incorporating thiourea and urea derivatives have been investigated for their antiacetylcholinesterase activity. This activity is crucial for developing treatments for conditions like Alzheimer's disease, where acetylcholinesterase's role in neurotransmitter breakdown is a target for therapeutic intervention. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas suggests that the manipulation of spacer lengths and the introduction of flexibility within the molecule can result in significant inhibitory potency, showcasing the therapeutic potential of such compounds (Vidaluc et al., 1995).

Antibacterial Activity

Azetidinone derivatives, including those with thiophene and urea functionalities, have been synthesized and evaluated for their antibacterial efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The exploration of Schiff base derivatives and their reaction with chloroacetyl chloride reveals potential applications in designing new antibacterial agents, indicating the broader antimicrobial research relevance of these compounds (Vashi & Naik, 2004).

Catalytic Asymmetric Synthesis

Research into enantiopure azetidin-2-yl derivatives highlights their application in catalytic asymmetric synthesis, particularly in the addition of organozinc reagents to aldehydes. This catalytic activity is essential for producing enantiomerically pure compounds, which are crucial in pharmaceutical synthesis. The development of chiral azetidine-based catalysts from readily available starting materials showcases the versatility and potential of azetidine derivatives in synthetic organic chemistry (Wang et al., 2008).

Propriétés

IUPAC Name |

1-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-3-(2-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3OS/c1-13-5-2-3-6-15(13)19-17(21)18-11-16(20-8-4-9-20)14-7-10-22-12-14/h2-3,5-7,10,12,16H,4,8-9,11H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPNGLNRTSUZIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)N3CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(o-tolyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl (4aR,9aS)-1,2,3,4,4a,6,7,8,9,9a-decahydropyrido[3,2-b]azepine-5-carboxylate;hydrochloride](/img/structure/B2738210.png)

![N-(3-acetylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2738213.png)

![N,1-diphenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2738214.png)

![6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carbaldehyde](/img/structure/B2738216.png)

![(Z)-ethyl 2-(1-(7-methyl-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2738218.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,6-diethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2738221.png)

![N-{[2-(morpholin-4-yl)-1,3-thiazol-5-yl]methyl}prop-2-enamide](/img/structure/B2738223.png)

![7-(4-Fluorostyryl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2738231.png)